molecular formula C19H21ClN2O4S B2693473 1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 1171542-45-2

1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B2693473
CAS No.: 1171542-45-2
M. Wt: 408.9
InChI Key: WPFKTPAFSPWUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a complex synthetic compound with the molecular formula C19H21ClN2O4S and a molecular weight of 408.9 g/mol . It features a sulfonamide derivative built on a 1,2,3,4-tetrahydroquinoline scaffold, which is substituted at the 1-position with a 2-methoxyacetyl group and at the 7-position with a 4-chlorophenyl methanesulfonamide moiety . The tetrahydroquinoline core is a privileged structure in medicinal chemistry, known for its prevalence in biologically active molecules and its significant role in the development of therapeutic agents . While direct biological data for this specific compound is not extensively published in the available literature, related tetrahydroquinoline sulfonamide derivatives are investigated for their potential in various research areas, including as antimicrobial and anticancer agents . The structural motifs present in this compound, particularly the sulfonamide group, are common in pharmacologically active compounds and are often associated with enzyme inhibition properties, suggesting its value as a key intermediate or building block in drug discovery research . This product is provided for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-12-19(23)22-10-2-3-15-6-9-17(11-18(15)22)21-27(24,25)13-14-4-7-16(20)8-5-14/h4-9,11,21H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFKTPAFSPWUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H21ClN2O4S
  • Molecular Weight : 408.9 g/mol
  • CAS Number : 1207022-81-8

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its potential as an antibacterial agent and its interactions with biological macromolecules.

Antibacterial Activity

Research indicates that derivatives of sulfonamides, including those related to the target compound, exhibit significant antibacterial properties. A study highlighted that certain synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .

The following table summarizes the antibacterial efficacy of selected compounds:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7c0.531.55
Ningnanmycin0.554.51

The mechanism by which this compound exerts its effects involves interactions with specific protein targets within bacterial cells. For instance, docking studies have shown that the compound can bind effectively to amino acids in target proteins, suggesting a role in inhibiting bacterial growth through competitive inhibition .

Study on Antiviral Activity

A related study investigated the antiviral potential of sulfonamide derivatives against tobacco mosaic virus (TMV). Compounds were synthesized and tested for their ability to inhibit TMV, revealing that modifications in the sulfonamide moiety significantly impacted antiviral activity. Notably, some compounds exhibited inhibition rates comparable to established antiviral agents .

Pharmacokinetics and Bioavailability

Recent advancements in drug design have focused on improving the bioavailability of compounds like this compound. A derivative was noted for its enhanced bioavailability in animal models, indicating potential for therapeutic applications in autoimmune diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the tetrahydroquinoline class. For instance, derivatives with similar structural motifs have shown significant efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-donating groups in these compounds enhances their antibacterial potency.

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. Research indicates that modifications in the tetrahydroquinoline framework can lead to improved selectivity and potency against cancer cell lines. For example, compounds containing similar substituents have demonstrated cytotoxic effects on human cancer cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation.

Neuroprotective Effects

Compounds derived from tetrahydroquinoline structures have been investigated for neuroprotective effects. Studies suggest that these compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This potential application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Synthesis and Characterization

The synthesis of 1-(4-chlorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multi-step organic reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Screening

In a study where several tetrahydroquinoline derivatives were synthesized and screened for antimicrobial activity, it was found that compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis. These findings suggest that structural modifications can significantly enhance antimicrobial efficacy .

Case Study 2: Anticancer Evaluation

A series of tetrahydroquinoline derivatives were tested against different cancer cell lines. One notable derivative exhibited IC50 values indicating potent cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), showcasing the therapeutic potential of these compounds in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) (referred to as 7f hereafter) shares key structural motifs with the target compound, including a sulfonamide group and a quinoline-derived core. However, critical differences exist (Table 1):

Feature Target Compound Compound 7f
Core Structure 1,2,3,4-Tetrahydroquinoline 1,4-Dihydroquinoline-3-carboxylate with a cyclopropane substituent
Sulfonamide Position Attached to 7-position of tetrahydroquinoline Attached to a benzyl group via an ethyl linker
Chlorine Substituent 4-Chlorophenyl on methanesulfonamide 7-Chloro on the quinoline core
Additional Groups 2-Methoxyacetyl at the 1-position of tetrahydroquinoline 1-Cyclopropyl, 6-fluoro, and acetamido-ethyl-benzyl groups
Functional Implications Potential enzyme inhibition (e.g., kinases) due to sulfonamide and planar quinoline Antibacterial activity suggested by fluoro and carboxylate groups (common in quinolone antibiotics)

Pharmacological and Physicochemical Differences

  • Lipophilicity : The target compound’s 4-chlorophenyl and methoxyacetyl groups likely increase membrane permeability compared to 7f , which contains a polar carboxylate ester.
  • Target Selectivity: The tetrahydroquinoline core in the target compound may favor binding to eukaryotic enzymes (e.g., human kinases), while 7f’s dihydroquinoline-3-carboxylate structure aligns with bacterial DNA gyrase inhibition.
  • Metabolic Stability : The methoxyacetyl group in the target compound could reduce oxidative metabolism, whereas 7f ’s cyclopropane and fluorinated groups may enhance metabolic resistance.

Research Findings and Limitations

  • Target Compound: No peer-reviewed studies directly report its biological activity. Its design parallels kinase inhibitors like imatinib, where sulfonamides modulate ATP-binding pockets.
  • Compound 7f : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) but lower solubility in aqueous media due to the benzyl-carboxylate ester .
  • Contradictions : While both compounds incorporate chlorine and sulfonamide groups, their divergent scaffolds preclude direct functional equivalence.

Notes on Evidence and Scope

  • The absence of kinetic or binding data for the target compound restricts definitive conclusions about its mechanism.
  • Further studies should prioritize in vitro enzyme assays (e.g., kinase panels) and ADMET profiling to validate hypotheses derived from structural analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.